molecular formula C5H9BN2O2 B1451516 (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid CAS No. 554453-76-8

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Cat. No.: B1451516
CAS No.: 554453-76-8
M. Wt: 139.95 g/mol
InChI Key: BDDKQPMDNDUVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is an organoboron compound featuring a dimethyl-substituted imidazole ring directly conjugated to a boronic acid group. This structural motif combines the electron-rich, heteroaromatic imidazole core with the Lewis acidic boronic acid moiety, making it a candidate for applications in molecular recognition, drug delivery, and enzyme inhibition. Notably, commercial availability of this compound has been discontinued , limiting its current experimental use but highlighting the need to explore structural analogs for functional insights.

Properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKQPMDNDUVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666190
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554453-76-8
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Suzuki Coupling of 5-Bromo-1,2-dimethyl-1H-imidazole

A highly efficient and rapid method involves the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with boronic acid derivatives catalyzed by palladium acetate under ultrasonic irradiation. This method was developed to improve yield, reduce reaction time, and broaden substrate scope.

Reaction Conditions and Procedure

  • Starting materials: 5-bromo-1,2-dimethyl-1H-imidazole and aryl boronic acids.
  • Catalyst: Pd(OAc)2 (palladium acetate), 1 mol%.
  • Base: Potassium phosphate (K3PO4·7H2O), 3 equivalents.
  • Solvent: 1,4-dioxane/water mixture (3:1 ratio).
  • Temperature: 70°C.
  • Time: 10 minutes under ultrasonic irradiation.
  • Atmosphere: Air (aerobic conditions).
  • Work-up: Extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

Reaction Optimization and Yields

  • The reaction temperature was optimized to 70°C for maximal yield.
  • Potassium phosphate was found to be the most effective base compared to others tested.
  • Ultrasonic irradiation significantly shortened the reaction time to 10 minutes.
  • The method tolerates a variety of aryl boronic acids, including those with electron-donating and electron-withdrawing groups.
  • Yields ranged from 70% to over 90% depending on the substituent on the boronic acid.

Representative Data Table

Entry Aryl Boronic Acid Substituent Yield (%) Time (min) Notes
1 Phenyl 93 10 Electron-neutral, high yield
2 4-Methoxyphenyl 88-92 9-10 Electron-donating groups
3 2-Nitrophenyl 70 10 Electron-withdrawing, lower yield
4 4-Fluorophenyl High 10 Electron-withdrawing group

Source: Adapted from Der Pharma Chemica, 2017

Alternative Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Another reported method involves microwave-assisted Suzuki-Miyaura cross-coupling using 4-iodo-1H-imidazole derivatives as starting materials, which can be adapted for 1,2-dimethyl substituted imidazoles.

Reaction Conditions

Two methods (A and B) were employed:

  • Method A:

    • Catalyst: PdCl2(dppf)
    • Base: Cesium fluoride (CsF)
    • Solvent: Toluene/water (1:1)
    • Temperature: 110-120°C
    • Time: 1-2 hours
    • Microwave irradiation
  • Method B:

    • Catalyst: Pd(PPh3)4
    • Base: Sodium carbonate (Na2CO3)
    • Solvent: DMF/water
    • Temperature: 110-120°C
    • Time: 1-2 hours
    • Microwave irradiation

Yields and Substrate Scope

  • Yields varied widely depending on the boronic acid used, from 20% to 95%.
  • Electron-rich and electron-poor aryl boronic acids were compatible.
  • The method is suitable for synthesizing a broad range of 4(5)-aryl-1H-imidazoles, which can be modified to include 1,2-dimethyl substitution.

Representative Yield Table

Entry Boronic Acid Method Temperature (°C) Time (h) Yield (%)
1 Phenyl A 110 1 91
2 4-Methoxyphenyl B 120 2 64
3 3-Methylphenyl A 120 1 67
4 2-Nitrophenyl B 110 2 52
5 4-Fluorophenyl A 110 2 90

Source: Royal Society of Chemistry Supplementary Information, 2016

Analytical Characterization

The synthesized (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid and its derivatives are typically characterized by:

Summary and Comparative Analysis

Feature Ultrasonic Pd(OAc)2 Suzuki Coupling Microwave Pd-Catalyzed Suzuki Coupling
Catalyst Pd(OAc)2 PdCl2(dppf) or Pd(PPh3)4
Base K3PO4·7H2O CsF or Na2CO3
Solvent 1,4-Dioxane/Water (3:1) Toluene/Water or DMF/Water
Temperature 70°C 110-120°C
Time 10 minutes (ultrasound) 1-2 hours (microwave)
Yield Range 70-93% 20-95%
Advantages Rapid, ligand-free, aerobic Broad substrate scope, microwave acceleration
Limitations Requires ultrasonic setup Longer reaction time, higher temperature

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Imidazolines.

    Substitution: Biaryl or vinyl-aryl compounds.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The dimethylimidazole substituent distinguishes this compound from other boronic acids. Key comparisons include:

Compound Substituent Features Electronic Effects Steric Effects
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid 1,2-dimethylimidazole ring Electron-rich ring enhances Lewis acidity? Steric hindrance from methyl groups
Phenylboronic acid Simple phenyl ring Moderate Lewis acidity (pKa ~8.8) Minimal steric hindrance
Wulff-type boronic acids 2-(N-methylaminomethyl)phenyl group Lower pKa (~7.5) due to amine coordination Moderate steric bulk
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid Imidazole-phenyl hybrid Enhanced π-π interactions Balanced steric profile

Key Insights :

  • Imidazole’s electron-donating nature could modulate the boronic acid’s pKa, though experimental data for this specific compound is lacking.

Acidity (pKa) and Binding Behavior

Boronic acid acidity (pKa) critically impacts their ability to form esters with diols or interact with biological targets at physiological pH (~7.4):

  • Phenylboronic acids : pKa ~8.8, limiting diol binding at physiological pH .
  • Wulff-type analogs : pKa ~7.5 due to intramolecular B–N coordination, enabling effective saccharide sensing .
  • Imidazole-containing analogs : The imidazole ring’s electron-rich environment may lower pKa, enhancing binding under physiological conditions. However, steric effects from methyl groups could offset this advantage .
Anticancer Potential:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models .
  • Imidazole-boronic acids: No direct data exists for the target compound, but structurally related [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylases at 1 µM, comparable to trichostatin A . The dimethylimidazole group may enhance cellular uptake or target affinity in similar applications.
Enzyme Inhibition:
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit bacterial enzymes (IC50 20–30 µM) .
Drug Delivery:
  • Boronic acids reversibly bind diols and carbonyl groups, enabling stimuli-responsive drug release . The dimethylimidazole group could improve solubility or targeting in hydrophobic environments, though steric effects might reduce binding kinetics.

Biological Activity

Overview

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. It is known to interact with various biological targets, influencing numerous biochemical pathways and cellular processes.

Target Interactions

This compound interacts with enzymes that contain serine or threonine residues at their active sites. This interaction is characterized by the formation of reversible covalent bonds, leading to modulation of enzyme activity. Such properties make it a valuable tool in enzyme inhibition studies and drug development .

Biochemical Pathways

The compound has been shown to affect several key biochemical pathways, including:

  • Cell Signaling : It influences pathways such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
  • Angiogenesis : Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) has been noted, which is vital in cancer biology and therapeutic strategies against tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, compounds derived from it have shown promising results against various cancer cell lines, including:

  • Cervical carcinoma (HeLa)
  • Breast cancer (MCF-7)
  • Lung cancer (H460)
  • Hepatic carcinoma (HepG2)

In vitro studies have demonstrated IC50 values indicating effective inhibition of cell proliferation in these lines, suggesting potential as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound serves as an inhibitor for several enzymes involved in critical metabolic processes. Its ability to form reversible covalent bonds allows it to modulate enzyme activities effectively. This property is particularly useful in the design of selective enzyme inhibitors for therapeutic applications.

Synthesis and Evaluation

A study detailed the synthesis of this compound through a Suzuki coupling reaction. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in organic synthesis and its accessibility for further biological evaluation .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
(1H-Indazole-5-YL)boronic acidIndazole ringModerate anticancer activity
(1H-Benzimidazole-5-YL)boronic acidBenzimidazole ringAntiviral properties
This compound Imidazole with two methylsBroad range of biological activities

The presence of two methyl groups on the imidazole ring enhances its reactivity and binding properties, making it a valuable candidate for specific applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, and how are they addressed?

  • Boronic acids are often synthesized via intermediates like boronic esters due to purification difficulties. Prodrug strategies are employed to stabilize the boronic acid moiety during multi-step synthesis .
  • The electron-deficient nature of boron necessitates careful handling of reaction conditions (e.g., anhydrous environments) to avoid hydrolysis or undesired side reactions with diols or amines .
  • Aromatic boronic acids, such as this compound, may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated precursors, where electron-rich boronic acids generally exhibit higher reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Mass Spectrometry (MS): MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ derivatization to prevent boroxine formation, facilitating accurate molecular weight determination . Derivatization with diols (e.g., pinacol) stabilizes boronic acids for analysis .
  • NMR Spectroscopy: 11^{11}B NMR can confirm boron coordination, while 1^{1}H NMR tracks hydroxyl proton shifts to infer pKa values and hydration states .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; aromatic boronic acids like pyrene derivatives show resistance to degradation up to 600°C, providing insights into handling conditions .

Q. What experimental factors influence solubility and stability during handling?

  • Solubility: Boronic acids form reversible esters with diols, which can enhance solubility in organic solvents. For aqueous solutions, pH adjustments (alkaline conditions) promote borate formation, improving solubility .
  • Stability: Dehydration to boroxines is minimized by storing compounds under inert atmospheres or derivatizing with diols (e.g., pinacol) . Thermal stability varies with substituents; electron-withdrawing groups on the aryl ring enhance resistance to degradation .

Advanced Research Questions

Q. How is this boronic acid derivative applied in protease inhibitor design?

  • Boronic acids mimic tetrahedral transition states in protease catalysis. For example, bortezomib (a proteasome inhibitor) uses a boronic acid to form reversible covalent bonds with catalytic threonine residues .
  • Structure-activity relationship (SAR) studies optimize selectivity by modifying the imidazole ring’s substituents. Computational docking and molecular dynamics simulations predict binding affinities to target enzymes .

Q. What strategies mitigate boroxine interference in mass spectrometry analysis?

  • Derivatization: Pre-treatment with diols (e.g., 2,3-butanedione) forms cyclic boronic esters, eliminating trimerization .
  • On-plate esterification: DHB acts as both matrix and derivatizing agent in MALDI-MS, enabling direct analysis of peptide boronic acids without purification .
  • Oxidation studies: Hydrogen peroxide converts boronic esters to phenols, simplifying MS interpretation. Oxidation rates correlate with diol affinity, guiding derivatization choices .

Q. How does the compound’s boronic acid moiety influence reactivity in cross-coupling reactions?

  • In Suzuki-Miyaura reactions, electron-rich boronic acids (e.g., 4-methoxyphenyl derivatives) exhibit higher reactivity with palladium catalysts, while electron-deficient analogs require optimized conditions .
  • Steric hindrance from the 1,2-dimethylimidazole group may reduce coupling efficiency. Pre-activation with bases like Cs2_2CO3_3 enhances transmetalation rates .

Q. What role does pH play in modulating boronic acid-diol interactions for glycoprotein detection?

  • At physiological pH (7.4), boronic acids bind cis-diols in glycoproteins to form stable esters. Lower pH (<6.5) weakens interactions, enabling reversible capture-release in biosensors .
  • Competitive binding assays using alizarin red S quantify diol affinity, aiding the design of pH-responsive sensors for glycosylation analysis .

Q. How can computational methods predict the therapeutic potential of this compound?

  • Docking simulations: Identify binding pockets in target enzymes (e.g., proteasomes) and optimize substituent geometry for enhanced affinity .
  • ADMET profiling: Predict pharmacokinetic properties (e.g., logP, metabolic stability) using software like Schrödinger or MOE. Boronic acids often exhibit improved bioavailability due to hydrogen bonding with transporters .

Data Contradictions and Resolution

  • Boroxine Formation vs. Derivatization Efficiency: While some studies report boroxine interference in MS , others demonstrate complete suppression via diol derivatization . Resolution lies in pre-analytical treatment protocols.
  • Oxidation Rate Variability: Oxidation of boronic esters to phenols shows divergent kinetics depending on diol affinity and hydrolysis equilibrium. The ARS assay provides a ranking system to reconcile these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid
Reactant of Route 2
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.